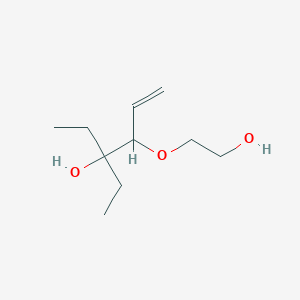
3-Ethyl-4-(2-hydroxyethoxy)hex-5-en-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethyl-4-(2-hydroxyethoxy)hex-5-en-3-ol is an organic compound with the molecular formula C10H20O3. It is characterized by the presence of an ethyl group, a hydroxyethoxy group, and a hexenol backbone. This compound is of interest in various fields due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-4-(2-hydroxyethoxy)hex-5-en-3-ol typically involves the reaction of 3-ethyl-5-hexen-3-ol with ethylene oxide under basic conditions. The reaction proceeds via nucleophilic addition of the hydroxy group to the ethylene oxide, forming the hydroxyethoxy group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Catalysts and solvents are carefully selected to facilitate the reaction and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-4-(2-hydroxyethoxy)hex-5-en-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form carbonyl compounds.
Reduction: The double bond in the hexenol backbone can be reduced to form saturated alcohols.
Substitution: The hydroxyethoxy group can participate in substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Acidic or basic conditions can facilitate substitution reactions, with reagents such as sulfuric acid (H2SO4) or sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated alcohols.
Substitution: Formation of ethers or esters.
Scientific Research Applications
3-Ethyl-4-(2-hydroxyethoxy)hex-5-en-3-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Ethyl-4-(2-hydroxyethoxy)hex-5-en-3-ol involves its interaction with specific molecular targets. The hydroxyethoxy group can form hydrogen bonds with biological molecules, influencing their structure and function. The compound may also participate in redox reactions, affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
3-Ethyl-5-hexen-3-ol: Lacks the hydroxyethoxy group, making it less versatile in chemical reactions.
4-(2-Hydroxyethoxy)hex-5-en-3-ol: Lacks the ethyl group, which may affect its reactivity and applications.
Uniqueness
3-Ethyl-4-(2-hydroxyethoxy)hex-5-en-3-ol is unique due to the presence of both the ethyl and hydroxyethoxy groups
Properties
CAS No. |
146849-04-9 |
|---|---|
Molecular Formula |
C10H20O3 |
Molecular Weight |
188.26 g/mol |
IUPAC Name |
3-ethyl-4-(2-hydroxyethoxy)hex-5-en-3-ol |
InChI |
InChI=1S/C10H20O3/c1-4-9(13-8-7-11)10(12,5-2)6-3/h4,9,11-12H,1,5-8H2,2-3H3 |
InChI Key |
DXUHEGLXWMWGPC-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)(C(C=C)OCCO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















